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Compound of Interest

Compound Name: O-Desmethyl Quinidine

Cat. No.: B15600903 Get Quote

For distribution to: Researchers, scientists, and drug development professionals.

Abstract
O-Desmethylquinidine, also known as cupreidine, is a primary metabolite of the antiarrhythmic

drug quinidine. It is a valuable compound in drug metabolism studies and serves as a

reference standard for analytical method development. This document provides a detailed

protocol for the chemical synthesis of O-Desmethylquinidine via the O-demethylation of

quinidine. The described method utilizes anhydrous aluminum trichloride as a Lewis acid to

selectively cleave the methyl ether of the quinoline ring system. This protocol is intended to

provide researchers in pharmaceutical sciences and medicinal chemistry with a practical and

reproducible method for obtaining this important metabolite.

Introduction
Quinidine is a class I antiarrhythmic agent that undergoes extensive metabolism in the liver,

primarily mediated by cytochrome P450 enzymes. One of the principal metabolic pathways is

O-demethylation, leading to the formation of O-Desmethylquinidine. The biological activity and

pharmacokinetic profile of this metabolite are of significant interest in understanding the overall

pharmacological and toxicological effects of quinidine. Access to pure O-Desmethylquinidine is

crucial for in vitro and in vivo studies, including enzyme inhibition assays, metabolic stability

assessments, and as a standard for bioanalytical methods.
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While several methods for the demethylation of aryl methyl ethers exist, many are not suitable

for complex molecules like quinidine due to the presence of other sensitive functional groups.

Early attempts at demethylation of cinchona alkaloids using strong mineral acids at high

temperatures proved unsuccessful.[1] This protocol details a milder approach using the Lewis

acid aluminum trichloride, which has been successfully applied to the diastereomer, quinine,

and is adaptable for the synthesis of O-Desmethylquinidine from quinidine.[1]

Chemical Information
Compound

IUPAC
Name

Other
Names

Molecular
Formula

Molecular
Weight

CAS
Number

Quinidine

(S)-

[(2R,4S,5R)-5

-ethenyl-1-

azabicyclo[2.

2.2]octan-2-

yl]-(6-

methoxyquin

olin-4-

yl)methanol

- C₂₀H₂₄N₂O₂ 324.42 g/mol 56-54-2

O-

Desmethylqui

nidine

(S)-

[(2R,4S,5R)-5

-ethenyl-1-

azabicyclo[2.

2.2]octan-2-

yl]-(6-

hydroxyquinol

in-4-

yl)methanol

Cupreidine,

6'-

Hydroxycinch

onine

C₁₉H₂₂N₂O₂ 310.39 g/mol 70877-75-7

Experimental Protocol: O-Demethylation of
Quinidine
This protocol is adapted from the successful demethylation of quinine using anhydrous

aluminum trichloride.[1]
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Materials:

Quinidine

Anhydrous Aluminum Trichloride (AlCl₃)

Dried Methylene Chloride (CH₂Cl₂)

Sodium Chloride (NaCl)

1 N Sodium Hydroxide (NaOH) solution

1 N Hydrochloric Acid (HCl) solution

Anhydrous Sodium Sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Nitrogen gas inlet

Separatory funnel

Standard laboratory glassware for filtration and extraction

Rotary evaporator

Procedure:

Reaction Setup:

In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen

inlet, dissolve quinidine (1.0 equivalent) in dried methylene chloride.

Cool the solution to 0 °C using an ice/salt bath.
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Addition of Lewis Acid:

In a separate flask, prepare a suspension of anhydrous aluminum trichloride (4.0

equivalents) in dried methylene chloride under a nitrogen atmosphere.

Slowly add the aluminum trichloride suspension to the stirred quinidine solution at 0 °C

over a period of 4 hours.

Reaction Progression:

After the addition is complete, allow the reaction mixture to slowly warm to room

temperature.

Continue stirring the reaction mixture at room temperature for up to 24 hours. Monitor the

reaction progress by thin-layer chromatography (TLC).

Work-up:

Upon completion of the reaction, carefully quench the reaction by the slow addition of

water to decompose the excess aluminum trichloride.

Transfer the mixture to a separatory funnel.

Adjust the pH of the aqueous layer to 11-12 by the addition of 1 N sodium hydroxide

solution.

Separate the layers and discard the organic phase.

Wash the aqueous phase with methylene chloride to remove any unreacted starting

material.

Carefully adjust the pH of the aqueous phase to 8-9 with 1 N hydrochloric acid. This will

cause the product, O-Desmethylquinidine, to precipitate out of the solution.

Isolation and Purification:

Collect the precipitate by vacuum filtration.
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Dissolve the crude product in a fresh portion of methylene chloride.

Dry the organic solution over anhydrous sodium sulfate.

Filter to remove the drying agent.

Remove the solvent under reduced pressure using a rotary evaporator to yield the purified

O-Desmethylquinidine.

Expected Yield:

Based on the reported synthesis of O-desmethylquinine, a yield of approximately 68% can be

anticipated.[1]

Characterization Data
The synthesized O-Desmethylquinidine should be characterized to confirm its identity and

purity. The following data is based on the reported characterization of the analogous O-

demethylated quinine.[1]

Analysis Expected Results

¹H NMR

Disappearance of the methoxy group signal

(around 3.9 ppm in the starting material).

Appearance of a phenolic hydroxyl proton

signal.

¹³C NMR
Shift of the carbon signal corresponding to the

methoxy-bearing aromatic carbon.

FT-IR
Appearance of a broad O-H stretching band

characteristic of a phenol.

Mass Spec (LCMS-ESI)

A molecular ion peak corresponding to the

molecular weight of O-Desmethylquinidine (m/z

[M+H]⁺ ≈ 311.2).[1]

Synthesis Workflow
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O-Desmethylquinidine Synthesis Workflow

Reaction

Work-up

Purification

Quinidine in Dried Methylene Chloride

Reaction at 0°C to Room Temperature
(up to 24 hours)

Quench with Water

Anhydrous AlCl3
(4 equivalents)

Adjust pH to 11-12 with NaOH

Aqueous Phase Separation

Adjust pH to 8-9 with HCl

Precipitation of Product

Filtration

Dissolution in Methylene Chloride

Drying with Na2SO4

Solvent Evaporation

O-Desmethylquinidine

Click to download full resolution via product page

Caption: Workflow for the synthesis of O-Desmethylquinidine.
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Safety Precautions
Anhydrous aluminum trichloride is corrosive and reacts violently with water. Handle it in a

fume hood and wear appropriate personal protective equipment (PPE), including gloves,

safety glasses, and a lab coat.

Methylene chloride is a volatile and potentially carcinogenic solvent. All manipulations should

be performed in a well-ventilated fume hood.

Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before

use.

Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of O-

Desmethylquinidine. By following this procedure, researchers can reliably produce this

important metabolite for use in a variety of drug discovery and development applications. The

straightforward nature of the reaction and purification steps makes this protocol accessible to

chemists with standard laboratory training.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15600903?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15600903?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

